5-Hydroxy Vioxx

Description

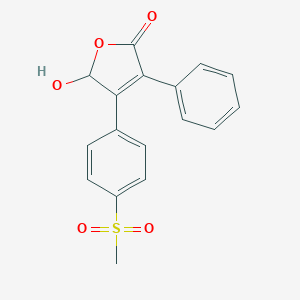

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVUSNBLYMFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433560 | |

| Record name | 5-Hydroxy Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185147-17-5 | |

| Record name | 5-Hydroxyrofecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185147175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYROFECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DJV9U9K61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Mechanisms of 5 Hydroxy Rofecoxib Formation and Disposition

Oxidative Biotransformation of Rofecoxib (B1684582) to 5-Hydroxy Rofecoxib

The formation of 5-hydroxy rofecoxib from its parent compound, rofecoxib, is a critical step in its metabolism, occurring through oxidative processes mediated by both cytochrome P450 (CYP) and non-cytochrome P450 enzyme systems. While reductive pathways are predominant in humans, the oxidative pathway leading to 5-hydroxy rofecoxib is significant, particularly in other species like rats, and involves a dual enzymatic approach in human liver tissue.

In in vitro studies using human liver microsomes, the oxidation of rofecoxib to 5-hydroxy rofecoxib is primarily an NADPH-dependent process, which is characteristic of cytochrome P450 enzyme activity. nih.gov The contribution of specific CYP isoforms to this hydroxylation reaction has been elucidated through the use of selective chemical inhibitors.

The cytochrome P450 isoform CYP1A2 also participates in the 5-hydroxylation of rofecoxib. Studies with fluvoxamine, a selective inhibitor of CYP1A2, demonstrated a notable (approximately 30%) inhibition of 5-hydroxy rofecoxib formation in human liver microsomes. This indicates that CYP1A2 is responsible for a considerable portion of this specific metabolic transformation. Further supporting this role, rofecoxib has been identified as a potent, metabolism-dependent inhibitor of CYP1A2, which suggests a direct interaction where the enzyme contributes to rofecoxib's own metabolism. nih.govdrugbank.com

| Target Enzyme | Selective Inhibitor Used | Inhibition of 5-Hydroxy Rofecoxib Formation | Reference |

|---|---|---|---|

| CYP3A4 | Ketoconazole | ~60% | |

| CYP1A2 | Fluvoxamine | ~30% | |

| CYP2C9 | Sulfaphenazole | Minimal | |

| CYP2D6 | Quinidine | Minimal |

The generation of 5-hydroxy rofecoxib is not exclusively mediated by cytochrome P450 enzymes. nih.gov Studies utilizing human liver S9 fractions, which contain both microsomal and cytosolic enzymes, have revealed a dual mechanism for this oxidative reaction. nih.govmdpi.com In this more complete cell fraction, the oxidation of rofecoxib to its 5-hydroxy metabolite proceeds through two distinct pathways. nih.gov One is the NADPH-dependent pathway characteristic of microsomal CYP enzymes, while the other is an NAD+-dependent pathway, indicating the involvement of a non-cytochrome P450 system. nih.gov This NAD+-dependent, non-P450 activity is significant, accounting for approximately 40% of the total formation of 5-hydroxy rofecoxib in the S9 fraction. nih.gov

| Subcellular Fraction | Cofactor(s) | Predominant Metabolic Pathway(s) | Reference |

|---|---|---|---|

| Microsomes | NADPH | Oxidation to 5-Hydroxy Rofecoxib | nih.gov |

| Cytosol | NADPH | Reduction to 3,4-dihydrohydroxy acid metabolites | nih.gov |

| S9 Fraction | NADPH and NAD+ | Both oxidative (CYP and non-CYP) and reductive pathways | nih.gov |

Cytochrome P450 Isoform-Specific Hydroxylation

Reversible Metabolism and Enterohepatic Recirculation of 5-Hydroxy Rofecoxib

A notable characteristic of 5-hydroxy rofecoxib's disposition, particularly demonstrated in rats, is its involvement in reversible metabolism and enterohepatic recirculation. nih.gov This process allows the metabolite to be converted back into the parent drug, rofecoxib, extending its presence in the systemic circulation. nih.govnih.gov The mechanism for this novel form of enterohepatic recycling involves a multi-step sequence. nih.govresearchgate.net

First, rofecoxib undergoes 5-hydroxylation in the liver to form 5-hydroxy rofecoxib. nih.gov The metabolite is then conjugated, typically with glucuronic acid, and eliminated from the liver via the bile into the gastrointestinal tract. nih.gov In the lower intestine, the glucuronide conjugate is cleaved (deconjugation). nih.gov The liberated 5-hydroxy rofecoxib is then reduced to form a hydroxyacid intermediate, which subsequently and spontaneously cyclizes to regenerate the parent compound, rofecoxib. nih.gov This regenerated rofecoxib is then reabsorbed from the intestine back into the systemic circulation. nih.gov

This entire cycle is dependent on an uninterrupted flow of bile. nih.gov Studies in bile duct-cannulated rats failed to show this reversible metabolism, confirming the necessity of biliary excretion for the process to occur. nih.gov While this pathway is well-documented in rats, it appears to be a quantitatively minor pathway of rofecoxib disposition in humans. fda.gov

Glucuronidation and Subsequent Deconjugation of 5-Hydroxy Rofecoxib Conjugates

The metabolism of 5-hydroxy rofecoxib, a primary oxidative metabolite of rofecoxib, involves a significant pathway of glucuronidation. This process entails the conjugation of 5-hydroxy rofecoxib with glucuronic acid, forming 5-hydroxyrofecoxib-O-beta-D-glucuronide. This glucuronide conjugate is a major metabolite found in both urine and bile of rats. nih.govresearchgate.net In humans, the glucuronide of the hydroxy derivative accounts for approximately 8.8% of the recovered dose in urine. drugbank.comfda.gov

Following its formation, the 5-hydroxy rofecoxib glucuronide is eliminated from the body, primarily through biliary excretion. nih.gov Once in the gastrointestinal tract, the glucuronide conjugate can undergo deconjugation. nih.gov This process, which liberates the free 5-hydroxy rofecoxib, is a critical step in the enterohepatic recycling of the compound. nih.gov

Role of the Gastrointestinal Tract in Metabolite Reconversion

The gastrointestinal tract plays a crucial role in the reconversion of 5-hydroxy rofecoxib back to its parent compound, rofecoxib. nih.gov Studies in rats have demonstrated that this conversion largely occurs in the lower intestine. nih.gov The process is dependent on an uninterrupted flow of bile containing the 5-hydroxy rofecoxib glucuronide. nih.gov

Once the glucuronide is deconjugated in the lower gastrointestinal tract, the liberated 5-hydroxy rofecoxib becomes available for further metabolic transformation. nih.gov This leads to the regeneration of the parent drug, rofecoxib, which is then reabsorbed into the systemic circulation. nih.gov This enterohepatic recycling contributes to a secondary peak in the plasma concentration of rofecoxib observed in rats. nih.gov The susceptibility of 5-hydroxy rofecoxib to this reversible metabolism highlights a unique in vivo ring-opening of the 2-furanone structure. nih.gov

Spontaneous Cyclization of Hydroxyacid Intermediates to Regenerate Parent Compound

The regeneration of rofecoxib from 5-hydroxy rofecoxib in the gastrointestinal tract involves a key chemical transformation. After deconjugation of the 5-hydroxy rofecoxib glucuronide, the liberated 5-hydroxy rofecoxib is reduced to a hydroxyacid intermediate. nih.gov

This hydroxyacid intermediate is unstable and undergoes spontaneous cyclization to reform the parent compound, rofecoxib. nih.gov This cyclization process is a non-enzymatic, spontaneous reaction that leads to the reformation of the furanone ring structure of rofecoxib. nih.gov The regenerated rofecoxib is then reabsorbed from the intestine, contributing to its systemic exposure. nih.gov This entire sequence represents a novel form of enterohepatic recycling. nih.gov

Interspecies Differences in 5-Hydroxy Rofecoxib Metabolism

The metabolism of 5-hydroxy rofecoxib exhibits notable differences across various species, including humans, rodents, and canines. These variations are observed in the primary metabolic pathways and the extent of reversible metabolism.

Human Metabolic Profile and Quantitative Reversibility

In humans, the metabolism of rofecoxib is complex, involving both oxidative and reductive pathways. While oxidation to 5-hydroxy rofecoxib occurs, the major metabolic route is the reduction of rofecoxib to isomeric 3,4-dihydrohydroxy acid (DHHA) derivatives. researchgate.net The formation of 5-hydroxy rofecoxib is considered a less predominant pathway in humans compared to rats. researchgate.net

The reversible metabolism of 5-hydroxy rofecoxib back to the parent compound, rofecoxib, has been observed in humans, but it occurs to a limited extent, accounting for less than 5% of the biotransformation. drugbank.comfda.gov In vitro studies using human liver subcellular fractions have confirmed that the "back reduction" of 5-hydroxy rofecoxib to rofecoxib is primarily catalyzed by cytosolic enzymes and is dependent on NADPH. pharmgkb.org

Rodent (Rat, Mouse) Metabolism Characteristics

In contrast to humans, the oxidation of rofecoxib to 5-hydroxy rofecoxib is the predominant metabolic pathway in rats. researchgate.net The major metabolite excreted in the urine and bile of rats is 5-hydroxyrofecoxib-O-beta-D-glucuronide. nih.govresearchgate.net

A significant characteristic of rofecoxib metabolism in rats is the extensive reversible metabolism of 5-hydroxy rofecoxib back to the parent drug. nih.gov This process is dependent on bile flow and occurs largely in the lower intestine, leading to a noticeable enterohepatic recycling of rofecoxib. nih.gov Studies in mice have also been conducted to understand the metabolic profiling of rofecoxib. nih.gov

Canine Metabolic Pathways

In dogs, the metabolism of rofecoxib also involves the formation of 5-hydroxy rofecoxib. nih.govresearchgate.net The major metabolites identified in dogs include 5-hydroxyrofecoxib-O-beta-D-glucuronide in the urine and 5-hydroxy rofecoxib in the bile. nih.govresearchgate.net Another significant metabolite in canine urine is trans-3,4-dihydro-rofecoxib. nih.govresearchgate.net Similar to humans, the reversible metabolism of 5-hydroxy rofecoxib to rofecoxib occurs to a lesser extent in dogs compared to rats.

Interactive Data Tables

Table 1: Major Metabolic Pathways of Rofecoxib in Different Species

| Species | Primary Metabolic Pathway | Major Metabolites | Extent of Reversible Metabolism of 5-Hydroxy Rofecoxib |

| Human | Reduction to DHHA derivatives researchgate.net | cis- and trans-dihydro derivatives, 5-hydroxyrofecoxib-O-beta-D-glucuronide drugbank.comfda.gov | Limited (<5%) drugbank.comfda.gov |

| Rat | Oxidation to 5-hydroxy rofecoxib researchgate.net | 5-hydroxyrofecoxib-O-beta-D-glucuronide nih.govresearchgate.net | Extensive nih.gov |

| Dog | Oxidation and Reduction | 5-hydroxyrofecoxib-O-beta-D-glucuronide, trans-3,4-dihydro-rofecoxib, 5-hydroxy rofecoxib nih.govresearchgate.net | Lesser extent than rats |

Table 2: Enzymes and Cellular Fractions Involved in 5-Hydroxy Rofecoxib Metabolism in Humans

| Metabolic Process | Enzyme/System | Cellular Fraction | Cofactor |

| Formation of 5-Hydroxy Rofecoxib | Cytochrome P450 (CYP3A4/5, CYP1A2) | Microsomes pharmgkb.org | NADPH pharmgkb.org |

| "Back Reduction" to Rofecoxib | Cytosolic enzymes (inhibited by dicoumarol) | Cytosol pharmgkb.org | NADPH pharmgkb.org |

Relationship to Other Identified Rofecoxib Metabolites (e.g., cis-dihydro and trans-dihydro derivatives)

The metabolic profile of rofecoxib is diverse, with 5-hydroxyrofecoxib being one of several key products. Its relationship to other major metabolites, such as the cis- and trans-dihydro derivatives, is defined by distinct and parallel enzymatic pathways rather than a direct sequential conversion.

In humans, the principal metabolites of rofecoxib are the cis-dihydro and trans-dihydro derivatives. drugbank.comfda.govfda.gov These compounds are the result of metabolic reduction, a pathway primarily mediated by cytosolic enzymes. drugbank.comfda.gov This reductive pathway is dominant in humans, accounting for a significant portion of the metabolites recovered in urine. drugbank.comfda.gov In contrast, the formation of 5-hydroxyrofecoxib occurs via oxidation, which is a more prominent route in rats but considered a secondary pathway in humans.

In vitro experiments using human liver sub-cellular fractions clearly distinguish these pathways. Incubations with liver microsomes predominantly yield the oxidative product, 5-hydroxyrofecoxib, while incubations with liver cytosolic fractions mainly produce the reduced 3,4-dihydrohydroxy acid metabolites. researchgate.net When S9 fractions are used, which contain a mixture of both microsomal and cytosolic enzymes, metabolites from both the oxidative and reductive pathways are observed. researchgate.net

Further research has identified additional metabolites that bridge the structural gap between the oxidative and reductive products. Two diastereomers of a 3,4-dihydro analog of 5-hydroxyrofecoxib (3,4-dihydro-5-hydroxyrofecoxib) were identified in S9 fraction incubations. Although this compound is structurally a reduced form of 5-hydroxyrofecoxib, studies indicate that it does not appear to function as an intermediate in the primary reductive pathway that converts rofecoxib to the main 3,4-dihydrohydroxy acid derivatives. Therefore, the oxidative pathway leading to 5-hydroxyrofecoxib and the reductive pathways leading to the cis- and trans-dihydro derivatives are largely separate metabolic fates for the parent drug. Notably, the major metabolites of rofecoxib, including the cis- and trans-dihydro derivatives and 5-hydroxyrofecoxib, are inactive as COX-1 or COX-2 inhibitors. drugbank.comfda.govfda.gov

Table 2: Major Metabolic Pathways of Rofecoxib and Key Metabolites

| Pathway | Primary Enzyme Location | Key Metabolite(s) | Metabolic Relationship to 5-Hydroxy Rofecoxib |

|---|---|---|---|

| Oxidation | Liver Microsomes | 5-Hydroxyrofecoxib | Product of a parallel pathway to reduction |

| Reduction | Liver Cytosol | cis-3,4-dihydrorofecoxib | Product of the dominant metabolic pathway in humans; not formed from 5-hydroxyrofecoxib |

| Reduction | Liver Cytosol | trans-3,4-dihydrorofecoxib | Product of the dominant metabolic pathway in humans; not formed from 5-hydroxyrofecoxib |

| Reduction | Liver Cytosol | Rofecoxib-erythro-3,4-dihydrohydroxy acid | End product of the main reductive pathway |

| Reduction | Liver Cytosol | Rofecoxib-threo-3,4-dihydrohydroxy acid | End product of the main reductive pathway |

Pharmacokinetic Disposition of 5 Hydroxy Rofecoxib

Systemic Exposure and Plasma Concentration Profiles of the Metabolite

The systemic exposure to 5-hydroxy rofecoxib (B1684582) is intrinsically linked to the metabolism of its parent drug, rofecoxib. In humans, the biotransformation of rofecoxib to 5-hydroxy rofecoxib is reversible, although to a limited extent of less than 5%. drugbank.comrxlist.comfda.gov This metabolite, along with others, is considered inactive as an inhibitor of COX-1 or COX-2 enzymes. drugbank.comrxlist.comfda.gov

In animal models, specifically rats, this reversible metabolism is more pronounced and leads to unique plasma concentration profiles. nih.gov Studies administering [4-14C]rofecoxib to rats showed an initial plasma concentration peak (Cmax) at approximately 1 hour, followed by a secondary Cmax at around 10 hours. nih.gov This secondary peak was absent in bile duct-cannulated rats, indicating that the phenomenon is dependent on an uninterrupted bile flow and subsequent enterohepatic circulation. nih.gov

Further research confirmed that the administration of 5-hydroxy rofecoxib itself to rats resulted in the detection of the parent drug, rofecoxib, in the plasma, again producing a secondary Cmax for rofecoxib at about 10 hours in intact animals. nih.gov This demonstrates a metabolic sequence involving the 5-hydroxylation of rofecoxib, biliary excretion of its glucuronide conjugate, deconjugation in the lower gastrointestinal tract, and subsequent reduction and cyclization back to rofecoxib, which is then reabsorbed into systemic circulation. nih.gov

Table 1: Characteristics of Reversible Metabolism of Rofecoxib to 5-Hydroxy Rofecoxib

| Species | Extent of Reversibility | Plasma Profile Observation | Mechanism Reference |

| Humans | < 5% | Not specified as a major factor in plasma profile. | drugbank.comrxlist.comfda.gov |

| Rats | Significant | A secondary plasma Cmax of the parent drug (rofecoxib) appears at ~10 hours. | nih.gov |

Tissue Distribution Patterns of 5-Hydroxy Rofecoxib and its Conjugates

Following administration of radiolabeled rofecoxib in rats, radioactivity was observed to distribute rapidly to various tissues. nih.gov The highest concentrations were found in most tissues within 5 minutes, while concentrations in the liver, skin, fat, prostate, and bladder peaked by 30 minutes. nih.gov While this data represents the parent compound and all its metabolites combined, the significant role of the liver in metabolizing rofecoxib to 5-hydroxy rofecoxib and conjugating it for biliary excretion suggests a substantial presence of the metabolite in hepatic tissue. nih.govnih.gov Rofecoxib has been shown to cross the placenta and the blood-brain barrier in rats. fda.govfda.gov

Excretion Routes of 5-Hydroxy Rofecoxib and its Derivatives

The elimination of 5-hydroxy rofecoxib from the body occurs through both biliary and renal pathways, predominantly after its conversion to a more water-soluble glucuronide conjugate. nih.gov

Biliary excretion is a primary route for the elimination of rofecoxib metabolites. nih.gov

In rats , 5-hydroxyrofecoxib-O-beta-D-glucuronide was identified as the major metabolite excreted in bile. nih.gov This biliary elimination is a crucial step for the enterohepatic circulation that results in the reversible metabolism back to the parent compound. nih.gov

In dogs , unconjugated 5-hydroxy rofecoxib was found to be a major metabolite in the bile. nih.gov

Table 2: Biliary Excretion of 5-Hydroxy Rofecoxib Metabolites in Animal Models

| Species | Major Biliary Metabolite Form | Source |

| Rat | 5-hydroxyrofecoxib-O-beta-D-glucuronide | nih.gov |

| Dog | 5-hydroxyrofecoxib (unconjugated) | nih.gov |

The kidneys also play a role in clearing 5-hydroxy rofecoxib, mainly as its glucuronide conjugate.

In humans , studies on the disposition of rofecoxib showed that 8.8% of the administered dose was recovered in the urine as the glucuronide of the hydroxy derivative (5-hydroxy rofecoxib). drugbank.comrxlist.comfda.govfda.gov

In rats , 5-hydroxyrofecoxib-O-beta-D-glucuronide was the major metabolite excreted in urine. nih.gov

In dogs , 5-hydroxyrofecoxib-O-beta-D-glucuronide was also a major metabolite found in the urine. nih.gov

Table 3: Renal Excretion of 5-Hydroxy Rofecoxib Derivatives

| Species | Form Excreted in Urine | Percentage of Dose (if available) | Source |

| Human | Glucuronide of the hydroxy derivative | 8.8% | drugbank.comrxlist.comfda.govfda.gov |

| Rat | 5-hydroxyrofecoxib-O-beta-D-glucuronide | Not specified | nih.gov |

| Dog | 5-hydroxyrofecoxib-O-beta-D-glucuronide | Not specified | nih.gov |

Evaluation of the Biological and Pharmacological Activity of 5 Hydroxy Rofecoxib

Assessment of Cyclooxygenase-1 (COX-1) Inhibitory Activity

Research based on in vitro whole blood assays has determined that 5-Hydroxy Rofecoxib (B1684582), a metabolite of Rofecoxib, does not inhibit cyclooxygenase-1 (COX-1). ebi.ac.ukresearchgate.net Studies on the metabolic products of Rofecoxib have consistently shown that its metabolites, including the 5-hydroxy derivative, are inactive as COX-1 inhibitors. drugbank.com The biotransformation of Rofecoxib leads to several products, such as the glucuronide of the hydroxy derivative, which are also found to be inactive against COX-1. drugbank.com

Assessment of Cyclooxygenase-2 (COX-2) Inhibitory Activity

Similar to its effect on COX-1, 5-Hydroxy Rofecoxib does not contribute significantly to the inhibition of cyclooxygenase-2 (COX-2). ebi.ac.ukresearchgate.net While the parent compound, Rofecoxib, is a potent and selective inhibitor of COX-2, its metabolites, including 5-Hydroxy Rofecoxib, are considered inactive as COX-2 inhibitors. drugbank.comdntb.gov.ua This indicates that the pharmacological activity of Rofecoxib is attributable to the parent drug itself, not its metabolic byproducts.

Table 1: Biological Activity of 5-Hydroxy Rofecoxib on Cyclooxygenase Enzymes

This table is based on in vitro human whole blood assay findings.

| Compound | Target Enzyme | Inhibitory Activity |

| 5-Hydroxy Rofecoxib | COX-1 | Inactive ebi.ac.ukresearchgate.netdrugbank.com |

| 5-Hydroxy Rofecoxib | COX-2 | No significant contribution to inhibition ebi.ac.ukresearchgate.netdrugbank.com |

Comparative Pharmacodynamics with Rofecoxib Parent Compound

The pharmacodynamic profile of 5-Hydroxy Rofecoxib is best understood in contrast to its parent compound, Rofecoxib. Rofecoxib is a selective COX-2 inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). drugbank.comwikipedia.org It exerts its anti-inflammatory and analgesic effects by potently inhibiting the COX-2 isoenzyme, which is induced during inflammation, while having minimal effect on the constitutively expressed COX-1 isoenzyme. drugbank.comnih.gov

The selectivity of Rofecoxib for COX-2 over COX-1 is a defining feature of its pharmacodynamic profile. In vitro human whole blood assays demonstrate this selectivity with a half-maximal inhibitory concentration (IC₅₀) for COX-2 that is significantly lower than for COX-1. nih.gov

Rofecoxib undergoes extensive metabolism in humans, primarily mediated through reduction by cytosolic enzymes and oxidation. researchgate.netdrugbank.com The oxidation of Rofecoxib to 5-Hydroxy Rofecoxib is a primary metabolic pathway. researchgate.net However, this biotransformation results in a pharmacologically inactive metabolite. ebi.ac.ukdrugbank.com Unlike the parent compound, 5-Hydroxy Rofecoxib does not inhibit either COX-1 or COX-2. ebi.ac.ukresearchgate.netdrugbank.com Furthermore, the interconversion between Rofecoxib and 5-Hydroxy Rofecoxib is not considered a quantitatively significant disposition pathway in humans. nih.govresearchgate.net Therefore, the therapeutic effects of Rofecoxib administration are derived from the parent compound's direct and selective inhibition of COX-2, not from its metabolites.

Table 2: Comparative Inhibitory Activity of Rofecoxib on Cyclooxygenase Enzymes

This table presents the half-maximal inhibitory concentrations (IC₅₀) from in vitro human whole blood assays.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| Rofecoxib | 18.8 ± 0.9 nih.gov | 0.53 ± 0.02 nih.gov | 36 nih.gov |

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 5 Hydroxy Rofecoxib

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of 5-hydroxy rofecoxib (B1684582) in biological matrices. ijpca.orgipinnovative.com This method offers unparalleled specificity and sensitivity, allowing for the detection and quantification of the metabolite even at very low concentrations. researchgate.net The process involves chromatographic separation of the analyte from other matrix components followed by mass spectrometric detection.

In a typical LC-MS/MS application, a reversed-phase C18 or C8 column is used for chromatographic separation. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier such as ammonium (B1175870) acetate (B1210297) or formic acid to facilitate ionization. researchgate.netinnovareacademics.in

Mass spectrometric detection is commonly achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. For 5-hydroxy rofecoxib, as with its parent compound rofecoxib, negative ionization mode has been effectively utilized. researchgate.net The tandem mass spectrometry aspect involves selected reaction monitoring (SRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the molecule of interest, significantly reducing background noise and enhancing selectivity. For instance, in the analysis of the related compound valdecoxib's hydroxylated metabolite, a precursor to product ion transition of m/z 329→196 was monitored.

The combination of liquid chromatographic separation with the high specificity of tandem mass spectrometry makes LC-MS/MS the gold standard for quantifying 5-hydroxy rofecoxib in complex biological samples. ijpca.orgipinnovative.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Hydroxylated Coxib Metabolite

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | Zorbax XDB-C8 |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 10 mM Ammonium Acetate |

| Flow Rate | Not Specified |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray (ESI) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 329 |

| Product Ion (m/z) | 196 |

Application of Stable Isotope Tracers in Metabolic Fate Studies

Stable isotope labeling is a powerful tool in drug metabolism research, providing definitive insights into the biotransformation and metabolic fate of a compound. In the context of 5-hydroxy rofecoxib, stable isotope tracers have been instrumental in elucidating its metabolic pathways. nih.gov

One significant application is in studying the interconversion between a parent drug and its metabolite. Research in rats using [¹⁴C]5-hydroxyrofecoxib demonstrated that this metabolite could be converted back to the parent drug, rofecoxib. nih.gov This reversible metabolism was confirmed through studies involving stable isotope-labeled versions of the compounds. nih.gov

Specifically, when rats were treated with [5-¹⁸O]5-hydroxyrofecoxib, subsequent LC-MS/MS analysis of plasma samples revealed the presence of [1-¹⁸O]rofecoxib, [2-¹⁸O]rofecoxib, and unlabeled rofecoxib. nih.gov This finding provided conclusive evidence of the in vivo reduction of 5-hydroxyrofecoxib back to rofecoxib, a process involving the opening of the furanone ring. nih.gov

Furthermore, stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using LC-MS/MS. researchgate.net While deuterium-labeled standards can sometimes be susceptible to hydrogen-deuterium exchange, ¹³C-labeled compounds like [¹³C₇]rofecoxib have been shown to be isotopically stable and effective for accurate quantification, compensating for matrix effects and variations in sample processing. researchgate.net

Table 2: Stable Isotope Tracers Used in Rofecoxib Metabolism Studies

| Labeled Compound | Application | Key Finding |

|---|---|---|

| [¹⁴C]5-hydroxyrofecoxib | Investigating reversible metabolism in rats. | Demonstrated conversion of the metabolite back to the parent drug, rofecoxib. nih.gov |

| [5-¹⁸O]5-hydroxyrofecoxib | Confirming the mechanism of reversible metabolism. | Led to the formation of ¹⁸O-labeled rofecoxib, confirming the in vivo reduction pathway. nih.gov |

Bioanalytical Method Validation for 5-Hydroxy Rofecoxib in Biological Matrices

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of quantitative data from biological samples. nih.govfda.gov A validated method for 5-hydroxy rofecoxib must demonstrate acceptable performance in terms of selectivity, linearity, accuracy, precision, and stability. researchgate.net

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other endogenous components in the biological matrix. researchgate.net For LC-MS/MS methods, this is largely achieved through the unique precursor-to-product ion transition monitored for 5-hydroxy rofecoxib.

Linearity and Range: The assay should exhibit a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.gov For instance, a validated HPLC method for rofecoxib demonstrated linearity in the range of 2.5–25 µg/mL. nih.gov For more sensitive LC-MS/MS assays, the linear range for a similar hydroxylated metabolite was established at 0.5-200 ng/mL in human plasma.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter among repeated measurements. regulations.gov Regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (except at the lower limit of quantification, where ±20% is acceptable), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). europa.eu Validated methods for related compounds have shown intra-day and inter-day precision with RSD values well below these limits. nih.govnih.gov

Recovery and Matrix Effect: The extraction recovery of the analyte from the biological matrix should be consistent and reproducible. For LC-MS/MS assays, it is also crucial to assess the matrix effect, which is the potential for ion suppression or enhancement caused by co-eluting endogenous components from the matrix. europa.eu The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects. researchgate.net

Stability: The stability of 5-hydroxy rofecoxib must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at low temperatures. researchgate.net For example, rofecoxib samples have been shown to be stable when exposed to daylight for 6 hours. nih.gov

Table 3: Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | The range of concentrations over which the method is accurate and precise. | Correlation coefficient (r²) > 0.99 nih.gov |

| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). europa.eu |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). europa.eu |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; must meet accuracy and precision criteria. nih.gov |

| Selectivity | Ability to differentiate the analyte from other substances in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Stability | Analyte stability under various storage and processing conditions. | Concentration change should be within ±15% of the initial concentration. |

| Carry-over | Influence of a high-concentration sample on a subsequent blank sample. | Should not be >20% of the LLOQ and 5% for the internal standard. europa.eu |

Future Directions and Outstanding Questions in 5 Hydroxy Rofecoxib Research

Comprehensive Elucidation of Minor Metabolic Pathways and Their Enzymology

While the primary metabolic pathways of rofecoxib (B1684582), including the formation of 5-hydroxy rofecoxib via oxidation and subsequent reduction or glucuronidation, have been identified, the enzymology and significance of minor metabolic routes involving 5-hydroxy rofecoxib remain less clear psu.eduresearchgate.net. Research indicates that the formation of 5-hydroxy rofecoxib in human liver microsomes is catalyzed predominantly by CYP3A4 (~60%) and CYP1A2 (~30%), with minimal involvement of CYP2C9 and CYP2D6 pharmgkb.orgresearchgate.net. However, the enzymes responsible for further minor transformations of 5-hydroxy rofecoxib or its conjugates have not been exhaustively characterized.

Future research should aim to:

Identify and characterize the specific enzymes (e.g., other cytochrome P450 isoforms, other oxidoreductases, transferases) involved in the less prominent metabolic conversions of 5-hydroxy rofecoxib.

Investigate potential genetic polymorphisms in these enzymes that could influence the metabolic rate and profile of 5-hydroxy rofecoxib, potentially leading to inter-individual variability in exposure.

Understanding these minor pathways and their enzymatic basis is crucial for a complete picture of 5-hydroxy rofecoxib disposition and could reveal potential sources of variability or drug interactions.

In-depth Mechanistic Studies of Metabolite Reconversion and Enterohepatic Cycling Dynamics

A notable aspect of 5-hydroxy rofecoxib disposition, particularly observed in rats and to a lesser extent in humans, is its reversible metabolism back to the parent compound, rofecoxib psu.eduresearchgate.netnih.gov. This reconversion, coupled with biliary excretion of the 5-hydroxy rofecoxib glucuronide conjugate and subsequent deconjugation in the gastrointestinal tract, contributes to the enterohepatic circulation of rofecoxib researchgate.netnih.govresearchgate.net. Studies in rats have shown that this process is dependent on uninterrupted bile flow and occurs largely in the lower intestine researchgate.netnih.gov.

Outstanding questions and future research directions include:

Detailed mechanistic studies to fully elucidate the enzymatic and non-enzymatic processes involved in the reconversion of 5-hydroxy rofecoxib (or its derivatives) back to rofecoxib. While cytosolic enzymes have been implicated in the reduction of 5-hydroxy rofecoxib in human liver fractions, the specific enzymes and the precise chemical steps require further clarification psu.edu.

Quantitative assessment of the extent and rate of enterohepatic cycling of rofecoxib mediated by 5-hydroxy rofecoxib in humans under various physiological and pathological conditions.

Investigation of the role of gut microbiota in the deconjugation of 5-hydroxy rofecoxib glucuronides in the intestine and the subsequent impact on the enterohepatic cycle taylorandfrancis.com.

Development of sophisticated in vitro and in vivo models to simulate and study the dynamics of this reversible metabolism and enterohepatic circulation.

Understanding the intricacies of this reversible metabolism and enterohepatic cycling is vital for accurate pharmacokinetic modeling and predicting long-term exposure to rofecoxib.

Advanced Pharmacokinetic Modeling of 5-Hydroxy Rofecoxib Exposure and Contribution to Overall Disposition

Future research should focus on:

Developing and validating advanced population pharmacokinetic models that explicitly incorporate the formation, metabolism, and reversible conversion of 5-hydroxy rofecoxib.

Utilizing these models to estimate the absolute bioavailability and clearance of 5-hydroxy rofecoxib and its impact on the pharmacokinetics of the parent drug.

Investigating factors influencing the variability in 5-hydroxy rofecoxib exposure, such as age, sex, organ function, and co-administered medications.

Employing physiologically based pharmacokinetic (PBPK) modeling to simulate the complex interplay between hepatic metabolism, biliary excretion, intestinal deconjugation, and reabsorption that governs the enterohepatic cycling of 5-hydroxy rofecoxib and rofecoxib.

Exploration of Unanticipated Biological Interactions or Effects Independent of COX Inhibition

While 5-hydroxy rofecoxib is generally considered an inactive metabolite in terms of COX-1 or COX-2 inhibition drugbank.combfarm.de, the possibility of other biological interactions or effects independent of cyclooxygenase inhibition has not been extensively explored. Some studies have suggested potential non-enzymatic activities of rofecoxib, such as increasing the susceptibility of lipids to oxidative modification nih.gov. Given the structural similarity, it is plausible that 5-hydroxy rofecoxib might also possess unanticipated biological activities.

Future research should investigate:

Whether 5-hydroxy rofecoxib exhibits any activity against targets other than COX enzymes. This could involve in vitro screening against a panel of receptors, enzymes, and ion channels.

The potential for 5-hydroxy rofecoxib to participate in or modulate cellular processes, such as oxidative stress pathways, inflammatory signaling cascades (independent of COX), or other cellular functions.

Whether the reversible metabolism of 5-hydroxy rofecoxib to rofecoxib could serve as a reservoir contributing to sustained rofecoxib exposure and potential downstream effects.

The potential for 5-hydroxy rofecoxib or its conjugates to interact with drug transporters, influencing the disposition of other co-administered medications.

Exploring these possibilities is essential for a complete understanding of the pharmacological profile of rofecoxib and the potential contributions of its metabolites beyond the intended therapeutic target.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of 5-Hydroxy Vioxx, and how do they differ from its parent compound, rofecoxib?

- Methodology: Comparative analysis of COX-2 selectivity using in vitro enzyme inhibition assays (e.g., whole-blood COX-1/COX-2 inhibition tests) and molecular docking studies to assess binding affinity differences. Reference clinical trial data from the VIGOR study to contextualize efficacy and safety profiles .

- Key considerations: Validate assay conditions (e.g., dose-response curves, IC₅₀ values) and cross-reference with structural analogs (e.g., 5-Hydroxy Indanone derivatives) to confirm mechanistic uniqueness .

Q. How can researchers ensure chemical characterization and purity of this compound in preclinical studies?

- Methodology: Use high-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy to confirm compound identity and purity. Adhere to OECD GIVIMP guidelines for in vitro method validation, including batch-to-batch consistency checks .

- Key considerations: Document impurity profiles and stability under experimental storage conditions to avoid confounding results .

Q. What are the ethical implications of designing studies involving this compound, given historical controversies with rofecoxib?

- Methodology: Implement transparent data-sharing protocols and independent safety monitoring boards, as recommended in post-Vioxx scandal reforms. Prioritize dose-response assessments to identify thresholds for adverse cardiovascular or gastrointestinal effects .

- Key considerations: Justify exposure routes and doses relevant to human pharmacokinetics to meet ethical review standards .

Advanced Research Questions

Q. How can conflicting data on this compound’s gastrointestinal safety (from short-term trials) and cardiovascular risks (from long-term studies) be reconciled?

- Methodology: Conduct meta-analyses of phase III/IV trials with stratification by treatment duration and patient comorbidities. Use Cox proportional hazards models to assess time-dependent risk escalation, as demonstrated in the APPROVe trial .

- Key considerations: Address confounding factors (e.g., concurrent NSAID use) and apply sensitivity analyses to validate findings .

Q. What experimental designs are optimal for evaluating this compound’s toxicity in genetically susceptible populations?

- Methodology: Employ genome-wide association studies (GWAS) to identify polymorphisms linked to adverse reactions. Pair with ex vivo platelet aggregation assays to assess thrombotic risk in carriers of specific alleles (e.g., CYP2C9 variants) .

- Key considerations: Validate translational relevance using humanized animal models and adjust for population stratification biases .

Q. How can in silico modeling improve the predictive accuracy of this compound’s drug-drug interaction profiles?

- Methodology: Develop QSAR models based on binding energy data (e.g., ACE2 and Mpro interactions) and integrate pharmacokinetic/pharmacodynamic (PK/PD) simulations. Cross-validate predictions with in vitro cytochrome P450 inhibition assays .

- Key considerations: Account for metabolite activity (e.g., sulfation pathways) and use multi-compartmental modeling for tissue-specific distribution .

Q. What strategies mitigate reproducibility challenges in this compound research, particularly in cross-species studies?

- Methodology: Follow ARRIVE 2.0 guidelines for in vivo experiments, including detailed reporting of animal husbandry, randomization, and blinding. Use standardized scoring systems for histopathological outcomes (e.g., gastrointestinal ulcer grading) .

- Key considerations: Archive raw data and computational scripts in FAIR-compliant repositories to enable independent verification .

Methodological Guidelines

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in observed adverse events. For example, evaluate temporality, biological plausibility, and consistency across datasets .

- Literature Synthesis : Use systematic review frameworks (PRISMA) to aggregate evidence from heterogeneous studies, prioritizing RCTs and mechanistic investigations over observational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.